molecular formula C28H24N2O4 B2475588 (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-methylquinolin-4-yl)propanoic acid CAS No. 2002511-02-4

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-methylquinolin-4-yl)propanoic acid

Cat. No. B2475588
CAS RN: 2002511-02-4
M. Wt: 452.51
InChI Key: KTDGELMONPXSDY-SANMLTNESA-N
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Description

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-methylquinolin-4-yl)propanoic acid is a useful research compound. Its molecular formula is C28H24N2O4 and its molecular weight is 452.51. The purity is usually 95%.
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Scientific Research Applications

Fluorophores and Bioimaging

  • Fluorescence Studies and Imaging : Quinoline derivatives, including those similar to the subject compound, are known for their efficient fluorescence properties. These derivatives are used in biochemistry and medicine for studying various biological systems, including DNA fluorophores based on fused aromatic systems (Aleksanyan & Hambardzumyan, 2013).
  • Application in Two-Photon Fluorescence Microscopy : A fluorenyl derivative was investigated for its linear photophysical characteristics and two-photon absorption properties. The compound's high fluorescence quantum yield and strong aggregation in water make it suitable for bioimaging, particularly for integrin imaging (Morales et al., 2010).

Chemical Synthesis and Drug Development

  • Synthesis of Quinoline Derivatives : The compound has been used in the synthesis of various quinoline derivatives, which are promising as potential antioxidants and radioprotectors. These derivatives are also prospective scaffolds to create antimicrobial drugs (Zubkov et al., 2016).
  • Enantiomerically Pure Compound Synthesis : Research includes the synthesis of enantiomerically pure diaminobutyric acids with fluoren-9-ylmethoxycarbonyl protected α-amino groups, indicating its utility in precision chemical synthesis (Schmidt et al., 1992).

Antimicrobial and Antioxidant Applications

  • Antimicrobial Drug Development : The similarity of quinoline derivatives to fluoroquinolone antibiotics suggests their potential in developing new antimicrobial agents. Analytical methods for quality control of these compounds as active pharmaceutical ingredients have been extensively studied (Zubkov et al., 2016).
  • DNA Interaction Studies : Compounds derived from this chemical structure have been studied for their interaction with DNA, demonstrating potential in DNA damage upon photo-irradiation, which could be significant in cancer research (Aravinda et al., 2009).

Novel Chemical Compound Synthesis

  • Synthesis of Novel Derivatives : The compound has been used in the synthesis of novel hexahydroquinoline derivatives. This involves multi-component reactions indicating its versatility in creating diverse chemical entities (Parhizkari et al., 2021).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylquinolin-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O4/c1-17-14-18(19-8-6-7-13-25(19)29-17)15-26(27(31)32)30-28(33)34-16-24-22-11-4-2-9-20(22)21-10-3-5-12-23(21)24/h2-14,24,26H,15-16H2,1H3,(H,30,33)(H,31,32)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDGELMONPXSDY-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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